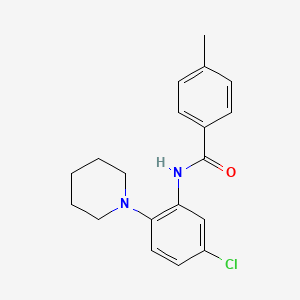
N-(5-chloro-2-piperidinophenyl)-4-methylbenzenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-piperidinophenyl)-4-methylbenzenecarboxamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a piperidine ring substituted with a chlorine atom at the 5-position and a phenyl ring attached to a methylbenzenecarboxamide group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-piperidinophenyl)-4-methylbenzenecarboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Chlorination: The piperidine ring is then chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The chlorinated piperidine is coupled with 4-methylbenzenecarboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the chlorination and coupling reactions under controlled conditions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
N-(5-chloro-2-piperidinophenyl)-4-methylbenzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the piperidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups.
科学研究应用
N-(5-chloro-2-piperidinophenyl)-4-methylbenzenecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(5-chloro-2-piperidinophenyl)-4-methylbenzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- N-(5-chloro-2-piperidinophenyl)-2-thiophenecarboxamide
- N-(5-chloro-2-piperidinophenyl)-4-fluorobenzenecarboxamide
Uniqueness
N-(5-chloro-2-piperidinophenyl)-4-methylbenzenecarboxamide is unique due to its specific substitution pattern and the presence of the methylbenzenecarboxamide group. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
生物活性
N-(5-chloro-2-piperidinophenyl)-4-methylbenzenecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C_{17}H_{19}ClN_{2}O
- Molecular Weight : 300.80 g/mol
The compound features a piperidine ring, a chloro-substituted phenyl group, and a carboxamide functional group, which are critical for its biological activity.
Research indicates that this compound may exhibit its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
- Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant activity, which could mitigate oxidative stress in cells .
- Receptor Modulation : There is evidence suggesting that this compound interacts with various receptors, influencing neurotransmitter release and neuronal activity.
Biological Activity
Numerous studies have reported on the biological activities associated with this compound:
Antioxidant Activity
A study utilizing the DPPH radical scavenging method found that the compound exhibited significant antioxidant activity, comparable to established antioxidants such as ascorbic acid. The results indicated a dose-dependent response in radical scavenging ability, confirming its potential as an antioxidant agent .
Anticancer Potential
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest and programmed cell death .
Neuroprotective Effects
Research has suggested that this compound may offer neuroprotective benefits by reducing inflammation and oxidative damage in neuronal cells. It has been shown to lower levels of pro-inflammatory cytokines and enhance neuronal survival under stress conditions .
Case Studies
- Case Study 1 : In a study involving human cancer cell lines (e.g., breast and prostate cancer), treatment with this compound resulted in a significant decrease in cell viability, with IC50 values indicating potent anticancer effects.
- Case Study 2 : A neurobiology study assessed the compound's effects on neuronal cultures subjected to oxidative stress. The results showed reduced cell death and improved mitochondrial function, highlighting its potential for treating neurodegenerative diseases.
Data Summary Table
属性
IUPAC Name |
N-(5-chloro-2-piperidin-1-ylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-14-5-7-15(8-6-14)19(23)21-17-13-16(20)9-10-18(17)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHJLURKESLXDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













